molecular formula C18H21ClN2O4S B3567523 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide

Cat. No.: B3567523
M. Wt: 396.9 g/mol
InChI Key: JJDATOLIUXFDCU-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and an ethylphenylacetamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The synthesis begins with the nitration of 3-chloro-4-methoxyaniline to introduce a nitro group. This is followed by reduction to obtain the corresponding amine.

    Sulfonylation: The amine is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

    Acylation: The resulting sulfonylated aniline is then acylated with 2-ethylphenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or thiols.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s functional groups can be utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfonyl group can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyanilino)-N-(2-ethylphenyl)acetamide
  • 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(phenyl)acetamide
  • 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide

Uniqueness

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-13-7-5-6-8-16(13)20-18(22)12-21(26(3,23)24)14-9-10-17(25-2)15(19)11-14/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDATOLIUXFDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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